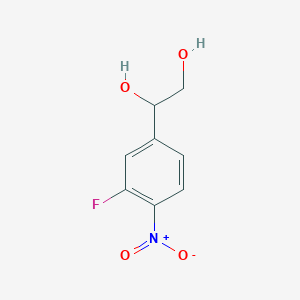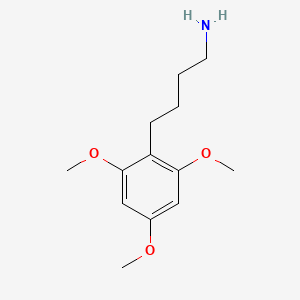![molecular formula C14H27N3O2 B13541541 Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13541541.png)
Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C15H29N3O2. It is a derivative of piperazine and pyrrolidine, featuring a tert-butyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of piperazine with a pyrrolidine derivative under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reagents are mixed and allowed to react under controlled temperatures and pressures. The product is then purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyrrolidine rings can be modified using various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the piperazine or pyrrolidine rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is often used in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a useful tool in understanding biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(piperazin-1-yl)methyl)piperidine-1-carboxylate
- Tert-butyl 2-(piperazin-1-yl)acetate
- 1-Boc-piperazine
Uniqueness
Compared to similar compounds, tert-butyl 2-[(piperazin-1-yl)methyl]pyrrolidine-1-carboxylate offers a unique combination of structural features that enhance its reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C14H27N3O2 |
|---|---|
Molekulargewicht |
269.38 g/mol |
IUPAC-Name |
tert-butyl 2-(piperazin-1-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(17)11-16-9-6-15-7-10-16/h12,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
NJVDXHDTINFTPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1CN2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




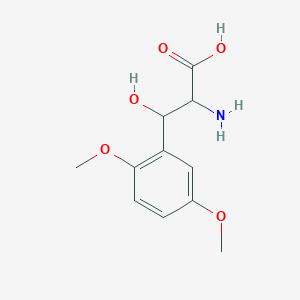
![3-[(2S)-Oxiran-2-yl]benzonitrile](/img/structure/B13541476.png)


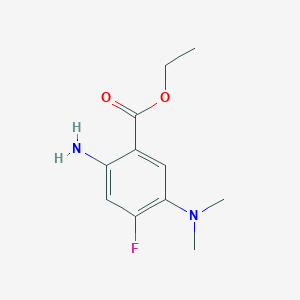
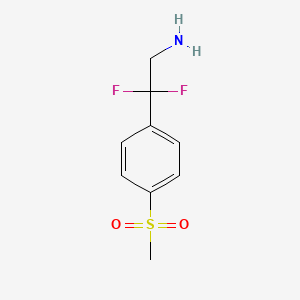
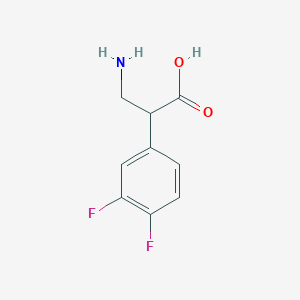
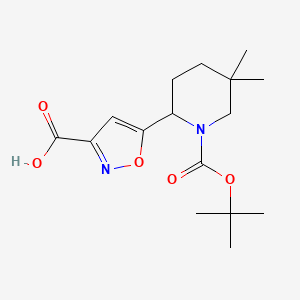
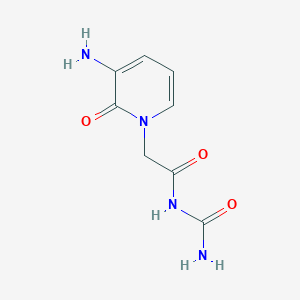
![1-{3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine](/img/structure/B13541515.png)
